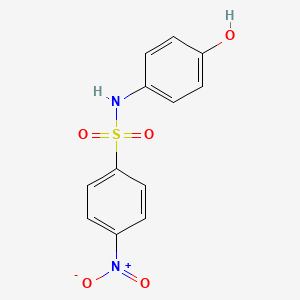

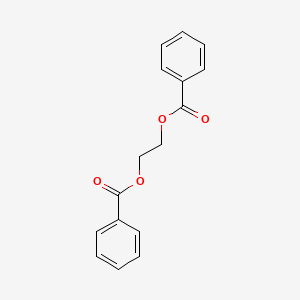

N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide

概要

説明

“N-(4-hydroxyphenyl)acetamide”, commonly known as paracetamol or acetaminophen, is widely used as an analgesic (pain reliever) and an antipyretic (for reducing fever) . It is a major constituent in many cold and flu medications .

Synthesis Analysis

The molecule N-(4-hydroxyphenyl)acetamide (paracetamol) has several potential centers where reaction can be initiated, and it is benzene ring, hydroxyl (-OH), amino (-NH) and keto (-C=O) group . The molecule of N-(4-hydroxyphenyl)acetamide behaves as a bidentate ligand .Molecular Structure Analysis

The molecular structure of N-(4-hydroxyphenyl)acetamide is characterized by FTIR, 1H NMR and 13C NMR . It is functionalized with acryloyl, methacryloyl, allyl, propargyl and cyanate groups .Chemical Reactions Analysis

N-(4-hydroxyphenyl)acetamide coordinates as a bidentate ligand through the oxygen atom of the hydroxyl group located on the benzene ring (H-O-M) and the atom of the carbonyl group (C=O-M). Coordination is also possible through the nitrogen atom from the amino group (-NH) .Physical And Chemical Properties Analysis

N-(4-hydroxyphenyl)maleimide (HPMI) is functionalized with acryloyl, methacryloyl, allyl, propargyl and cyanate groups and the structures of the materials are characterized by FTIR, 1H NMR and 13C NMR . Thermal curing behaviors of the monomers and thermal stabilities of the polymers are studied using thermal analysis .科学的研究の応用

1. Versatility in Chemical Synthesis

N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide and related compounds are versatile in the field of chemical synthesis. For instance, 2- and 4-Nitrobenzenesulfonamides, which are closely related, can be prepared from primary amines and undergo smooth alkylation to yield N-alkylated sulfonamides in near quantitative yields. These compounds can be deprotected to yield secondary amines, highlighting their utility in synthesizing various amines (Fukuyama, Jow, & Cheung, 1995).

2. Role in Biofilm Inhibition and Cytotoxicity

N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, derived from compounds including 4-nitrobenzenesulfonamide, have been explored for their biofilm inhibitory action against bacteria such as Escherichia coli and Bacillus subtilis. Some of these derivatives exhibit inhibitory action against biofilms and display mild cytotoxicity, indicating potential applications in antimicrobial research (Abbasi et al., 2020).

3. Computational Studies and Structural Characterization

This compound and similar compounds have been the subject of computational studies and structural characterizations. For example, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide was synthesized, and its structure and properties were characterized using various spectroscopic tools and computational methods, providing insights into its molecular interactions and electronic properties (Murthy et al., 2018).

作用機序

Target of Action

N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide, also known as Fenretinide , is a synthetic retinoid derivative . It primarily targets cancer cells, including those resistant to all-trans-retinoic acid (ATRA) . Fenretinide has been investigated for potential use in the treatment of various types of cancer .

Mode of Action

Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines . This is a strikingly different effect from that of vitamin A, which inhibits cell growth through the induction of differentiation .

Biochemical Pathways

Fenretinide’s mode of action involves the accumulation of ceramide, a wax-like substance, in tumor cells . This accumulation is associated with the buildup of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis . The biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, and other compounds are also affected .

Result of Action

The result of Fenretinide’s action is the inhibition of tumor growth and the induction of cell death in cancer cells . It has been found to be effective against various types of cancer, including breast cancer .

Safety and Hazards

While specific safety and hazard information for N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide was not found, it’s worth noting that N-(4-hydroxyphenyl)retinamide (4-HPR, or fenretinide) has an established safety record . Common side effects associated with fenretinide treatment include skin dryness and night-blindness, which is reversible upon cessation of treatment .

将来の方向性

N-(4-hydroxyphenyl)retinamide (4-HPR, or fenretinide) has promising in vitro and in vivo antiviral activity against a range of flaviviruses and an established safety record, but there are challenges to its clinical use . New formulations/CYP inhibition are viable options to increase exposure in the future .

生化学分析

Biochemical Properties

N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme dihydroceramide Δ4-desaturase 1 (DEGS1), where this compound acts as an inhibitor . This inhibition affects the synthesis of ceramides, which are crucial components of cell membranes and play a role in cell signaling pathways. Additionally, this compound has been shown to interact with reactive oxygen species (ROS), leading to changes in cellular redox states .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to reduce membrane fluidity, which can impact membrane-associated processes such as receptor signaling and membrane fusion . Furthermore, this compound can induce oxidative stress by increasing the production of reactive oxygen species, leading to alterations in cellular redox balance and potentially triggering apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to and inhibits dihydroceramide Δ4-desaturase 1 (DEGS1), thereby disrupting the synthesis of ceramides . This inhibition can lead to changes in membrane composition and fluidity, affecting various cellular processes. Additionally, this compound induces the production of reactive oxygen species, which can further modulate cellular signaling pathways and gene expression . The compound’s ability to alter the redox state of cells is a critical aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound has been associated with sustained changes in cellular redox states and membrane properties, which can have lasting impacts on cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cell signaling pathways and reducing oxidative stress . At higher doses, this compound can induce toxic effects, including excessive production of reactive oxygen species and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s inhibition of dihydroceramide Δ4-desaturase 1 (DEGS1) affects the ceramide synthesis pathway, leading to alterations in lipid metabolism . Additionally, this compound can influence the production of reactive oxygen species, impacting redox-related metabolic pathways . These interactions can result in changes in metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can accumulate in certain compartments, influencing its localization and activity . The distribution of the compound within tissues can also affect its overall impact on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism . This localization is essential for the compound’s ability to modulate cellular processes effectively .

特性

IUPAC Name |

N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5S/c15-11-5-1-9(2-6-11)13-20(18,19)12-7-3-10(4-8-12)14(16)17/h1-8,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGPHTAKUGGRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326490 | |

| Record name | N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50994-51-9 | |

| Record name | NSC529157 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1362532.png)

![Dibenzo[a,l]pentacene](/img/structure/B1362538.png)